molecular formula C15H14N2O4 B14689672 5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol CAS No. 26449-51-4

5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol

Cat. No.: B14689672
CAS No.: 26449-51-4
M. Wt: 286.28 g/mol
InChI Key: NVLYTLOZXPIQPT-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol is an organic compound with the molecular formula C15H14N2O4. It is characterized by the presence of an ethoxy group, a nitrophenyl group, and a methylideneamino group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol typically involves the condensation reaction between 5-ethoxy-2-aminophenol and 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable subject for further research .

Properties

CAS No.

26449-51-4

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C15H14N2O4/c1-2-21-13-6-7-14(15(18)9-13)16-10-11-4-3-5-12(8-11)17(19)20/h3-10,18H,2H2,1H3

InChI Key

NVLYTLOZXPIQPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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